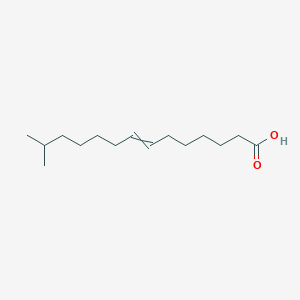

13-Methyltetradec-7-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88505-44-6 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

13-methyltetradec-7-enoic acid |

InChI |

InChI=1S/C15H28O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h3-4,14H,5-13H2,1-2H3,(H,16,17) |

InChI Key |

MZPZEPZETFNSST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of 13 Methyltetradec 7 Enoic Acid

Anaerobic Pathway of Monoenoic Fatty Acid Synthesis

In many bacteria, the formation of the double bond in monoenoic fatty acids occurs through an anaerobic pathway, a process that does not require molecular oxygen. wikipedia.orgnih.gov This pathway is crucial for the biosynthesis of unsaturated fatty acids in anaerobic or microaerophilic environments. nih.gov The key distinction of this pathway is the introduction of the double bond during the fatty acid elongation cycle, rather than by modification of a completed saturated fatty acid. wikipedia.orgnih.gov

The process begins with the standard fatty acid synthesis machinery. However, at a specific chain length, typically a C10 intermediate, a specialized enzyme acts. In Escherichia coli, this enzyme is FabA, a β-hydroxydecanoyl-ACP dehydrase. wikipedia.org FabA catalyzes the dehydration of a β-hydroxyacyl-ACP intermediate and the subsequent isomerization of the trans-2 double bond to a cis-3 double bond. This cis-3 isomer is then further elongated by the fatty acid synthase complex to produce a variety of unsaturated fatty acids. While FabA is a well-studied example, other bacteria that lack a fabA homolog, such as Streptococcus pneumoniae, possess a different enzyme, FabM, which performs the isomerization step. nih.gov This highlights the diversity of enzymatic strategies for anaerobic desaturation.

Precursor Utilization in Branched-Chain Fatty Acid Biosynthesis

The "methyl-" branch in 13-methyltetradec-7-enoic acid originates from a specific set of precursor molecules. The biosynthesis of branched-chain fatty acids (BCFAs) is initiated by short-chain branched acyl-CoAs, which are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govnih.gov

For the synthesis of iso- and anteiso-fatty acids, the primers are typically isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, derived from valine, leucine, and isoleucine, respectively. nih.govnih.gov These branched-chain starters are used by fatty acid synthase (FASN) in place of the usual acetyl-CoA primer. nih.govnih.gov Subsequent elongation of these primers with malonyl-CoA units leads to the formation of the final branched-chain fatty acid. nih.gov Studies have shown that the availability of these BCAA-derived precursors directly influences the production of BCFAs. nih.gov

Table 1: Precursors for Branched-Chain Fatty Acid Biosynthesis

| Branched-Chain Amino Acid | Derived Acyl-CoA Primer | Resulting Fatty Acid Series |

|---|---|---|

| Leucine | Isovaleryl-CoA | iso-series (even-numbered) |

| Valine | Isobutyryl-CoA | iso-series (odd-numbered) |

| Isoleucine | 2-Methylbutyryl-CoA | anteiso-series |

Enzymatic Systems Involved in Methyl-Branching and Desaturation

The creation of this compound requires the coordinated action of two main types of enzymatic systems: those responsible for incorporating the methyl branch and those that introduce the double bond.

The methyl-branching is a consequence of the substrate promiscuity of fatty acid synthase (FASN). nih.govnih.gov FASN typically uses acetyl-CoA to initiate fatty acid synthesis, but it can also utilize branched-chain acyl-CoAs derived from BCAA catabolism as primers. nih.gov The catabolism of BCAAs to these acyl-CoA species occurs in the mitochondria and involves enzymes such as branched-chain amino acid transferases (BCATs) and the branched-chain keto-acid dehydrogenase (BCKDH) complex. nih.gov

The introduction of the double bond at the 7th position is carried out by a desaturase enzyme. Desaturases are a class of enzymes that catalyze the formation of double bonds in fatty acyl chains. nih.govwikipedia.org These enzymes can be classified based on the position of the double bond they create. wikipedia.org In aerobic organisms, desaturation is an oxidative process requiring molecular oxygen and a reducing agent like NADH. wikipedia.org The specific desaturase responsible for the Δ7 double bond in this compound would recognize a 13-methyltetradecanoyl substrate and introduce a double bond at the C-7 and C-8 positions. While the general mechanisms of desaturases are understood, the specific enzyme for this particular fatty acid may vary between organisms.

Influence of Environmental Factors on Biosynthetic Profiles

The composition of bacterial membrane lipids, including the relative amounts of specific fatty acids like this compound, is highly responsive to environmental conditions. nih.govnih.gov These adaptations are crucial for maintaining membrane fluidity and function. nih.gov

Key environmental factors that influence fatty acid profiles include:

Temperature: Bacteria often adjust the degree of unsaturation and branching of their membrane fatty acids in response to temperature changes to maintain optimal membrane fluidity. nih.gov

Carbon Sources: The availability and type of carbon sources can directly impact the pool of precursors available for fatty acid synthesis, thereby altering the final fatty acid composition. nih.gov

Pressure: High pressure can also induce changes in the fatty acid profile of bacterial membranes.

pH and Osmotic Pressure: Variations in pH and osmotic pressure can also trigger adaptive responses in bacterial lipid composition. nih.gov

For instance, a study on sows showed that a high-fiber diet during gestation influenced the gut microbial composition and the profile of short-chain fatty acids. mdpi.com This demonstrates the intricate link between diet, microbial metabolism, and fatty acid production.

Table 2: Environmental Factors and Their Effect on Fatty Acid Biosynthesis

| Environmental Factor | General Effect on Fatty Acid Profile | Reference |

|---|---|---|

| Temperature | Alters the ratio of saturated to unsaturated fatty acids and the degree of branching to maintain membrane fluidity. | nih.gov |

| Carbon Source Availability | Influences the types and quantities of fatty acids synthesized by affecting precursor pools. | nih.gov |

| pH | Can induce changes in membrane lipid composition to adapt to acidic or alkaline conditions. | nih.gov |

| Osmotic Pressure | Affects membrane fluidity and can lead to adjustments in fatty acid profiles. | nih.gov |

Genetic and Molecular Mechanisms Underlying Biosynthesis

The biosynthesis of this compound is ultimately controlled at the genetic level. The genes encoding the enzymes of the fatty acid synthesis pathways, BCAA catabolism, and desaturation are subject to complex regulatory networks.

The expression of genes involved in fatty acid synthesis is often tightly regulated to match the cell's metabolic needs. For example, in many organisms, the synthesis of fatty acids is upregulated when energy and carbon sources are abundant. youtube.com Hormonal signals, such as insulin (B600854), can also stimulate fatty acid synthesis. youtube.com

The regulation of desaturase gene expression is also critical for controlling the level of unsaturated fatty acids. nih.gov This regulation allows organisms to adapt to environmental changes, such as shifts in temperature. nih.gov The molecular mechanisms can involve transcriptional activators and repressors that respond to specific metabolic or environmental cues.

Furthermore, the promiscuity of FASN, which allows for the incorporation of branched-chain precursors, is an inherent property of the enzyme's structure, which is, of course, genetically determined. nih.govnih.gov The efficiency of this promiscuous activity can be influenced by the relative concentrations of the different acyl-CoA primers, which are in turn controlled by the regulation of BCAA catabolism. nih.gov

Chemical Synthesis Strategies for 13 Methyltetradec 7 Enoic Acid and Its Isomers

Total Synthesis Methodologies

Acetylide Coupling Strategies

One of the most powerful and widely used methods for the construction of carbon-carbon bonds in natural product synthesis is the acetylide coupling reaction. This strategy typically involves the deprotonation of a terminal alkyne to form a potent nucleophile, which can then be reacted with an electrophilic partner, such as an alkyl halide.

For the synthesis of 13-methyltetradec-7-enoic acid, a potential acetylide coupling approach would involve the coupling of two key fragments. For instance, a terminal alkyne containing the iso-butyl terminus of the molecule could be coupled with a long-chain halo-ester fragment. The resulting internal alkyne can then be selectively reduced to either the (Z)- or (E)-alkene. The Lindlar catalyst is commonly employed for the syn-hydrogenation of alkynes to furnish the cis-alkene, while dissolving metal reductions, such as sodium in liquid ammonia, are typically used to obtain the trans-alkene.

Wittig Olefination Approaches

The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are cornerstone olefination methods in organic synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

In a synthetic approach to this compound, a Wittig strategy would involve the reaction of a suitable phosphonium (B103445) salt with an aldehyde or ketone. For example, a C7-aldehyde ester could be reacted with a C8-phosphonium ylide derived from an iso-nonyl halide. The choice of a stabilized or non-stabilized ylide, as well as the presence of salt additives like lithium bromide, can influence the E/Z selectivity of the resulting double bond.

Stereoselective Synthesis Considerations (e.g., Z-stereoselectivity)

Achieving high stereoselectivity, particularly for the (Z)- or cis-configuration of the double bond, is a critical aspect of the synthesis of many unsaturated fatty acids. As mentioned, the partial hydrogenation of an internal alkyne using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic and effective method for obtaining (Z)-alkenes.

Modern catalytic methods also offer powerful tools for stereoselective alkene synthesis. For instance, nickel-catalyzed cross-coupling reactions can be employed to construct trisubstituted and tetrasubstituted alkenes with high Z-selectivity. These methods often involve the syn-addition of an organometallic reagent to an alkyne, followed by a cross-coupling reaction. While not specifically documented for this compound, these advanced catalytic systems provide a potential avenue for highly stereocontrolled syntheses.

Synthetic Routes to Specific Isomers

The synthesis of specific positional isomers of 13-methyltetradec-enoic acid, such as the Δ2, Δ4, Δ8, and Δ9 isomers, would require modifications to the building blocks used in the chosen synthetic strategy.

For a Δ2 isomer, an α,β-unsaturated ester could be a key intermediate, potentially formed through a Horner-Wadsworth-Emmons reaction of a C12-aldehyde with a phosphonate (B1237965) ester containing the carboxylic acid functionality. The synthesis of a Δ4 isomer would necessitate the use of different starting materials, for example, a C5-alkyne or phosphonium salt and a C9-aldehyde ester.

The synthesis of the Δ8 and Δ9 isomers would similarly rely on the strategic disconnection of the molecule at the desired double bond position. For instance, the synthesis of a cis-Δ8 isomer has been reported for other tetradecenoic acids, often utilizing the acetylide coupling of a terminal alkyne followed by stereoselective reduction. A similar approach could be envisioned for the corresponding 13-methyl substituted analogue. The methyl ester of 13-methyltetradec-9-enoic acid has been identified, suggesting that synthetic routes to this specific isomer have been developed.

Derivatization in Synthetic Procedures (e.g., methyl esters)

Throughout the synthesis of fatty acids, the carboxylic acid functionality is often protected or derivatized to prevent unwanted side reactions and to facilitate purification. The most common derivative is the methyl ester.

Esterification is typically carried out at an early stage of the synthesis. Common methods for preparing methyl esters include acid-catalyzed esterification with methanol (B129727) (e.g., using sulfuric acid or hydrogen chloride as a catalyst) or reaction with diazomethane (B1218177) for a milder, though more hazardous, procedure. The methyl ester serves as a stable protecting group that is generally compatible with a wide range of reaction conditions, including acetylide couplings and Wittig reactions.

Biological Roles and Activities of 13 Methyltetradec 7 Enoic Acid and Conjugates Non Clinical Research

Role as a Biomarker

The unique structural characteristics of 13-methyltetradec-7-enoic acid, a branched-chain unsaturated fatty acid, make it a valuable biomarker in various scientific fields. Its presence and relative abundance in environmental and biological samples can provide insights into microbial taxonomy and ecological dynamics.

Taxonomic Significance in Microbial Identification (e.g., Sulfate-Reducing Bacteria)

The analysis of cellular fatty acid profiles is a well-established method in microbial chemotaxonomy. Specific fatty acids can serve as biomarkers for particular groups of bacteria, aiding in their identification and classification within complex microbial communities. While direct references to this compound are specific, the significance of branched and unsaturated fatty acids as biomarkers for sulfate-reducing bacteria (SRB) is widely recognized.

In marine sediment systems, for instance, the distribution of lipid fatty acids is used to identify different populations of SRB. microbiologyresearch.orgmicrobiologyresearch.org Various types of SRB contain characteristic fatty acids that act as biomarkers. microbiologyresearch.org For example, the analysis of fatty acids in the C12–C18 range can help distinguish between different functional groups of SRB. microbiologyresearch.orgmicrobiologyresearch.org The presence of specific branched-chain fatty acids can indicate the activity of certain SRB genera. The study of stable carbon isotope ratios of these biomarker fatty acids can further elucidate the carbon sources utilized by SRB in their natural environments, providing deeper insights into their metabolic activities. nih.govnih.gov The unique structures of fatty acids in SRB, including branched and monounsaturated forms, are valuable for ecological diagnostics. nih.gov

Ecological Indicators in Environmental Samples (e.g., Microphytobenthic Biofilms)

Beyond individual microbial identification, the fatty acid profiles of entire microbial communities can serve as powerful ecological indicators. These profiles reflect the community structure and the physiological state of the microorganisms within a specific habitat, such as microphytobenthic biofilms. Characterizing the fatty acid composition of bacterial membranes within these biofilms provides an indicator of the cells' physiological condition, as bacteria modulate their membrane fluidity in response to environmental stressors. nih.gov

The analysis of fatty acid profiles can be used to assess the potential of different microalgae strains for various applications and to distinguish between different microbial groups within an environmental sample. researchgate.net In complex sedimentary environments, lipid fatty acid analysis is a useful technique for investigating bacterial distributions. microbiologyresearch.orgmicrobiologyresearch.org For example, in sediments characterized by high rates of sulfate (B86663) reduction driven by the anaerobic oxidation of methane, specific fatty acids, including monounsaturated and cyclopropane (B1198618) fatty acids, serve as a phenotypic fingerprint for particular groups of SRB. tandfonline.com The fatty acid composition of biofilms can reveal trends not observable in planktonic cultures, such as variations in hydroxy, monounsaturated, and cyclopropane fatty acids, offering a more detailed picture of the biofilm's microbial ecology. researchgate.net

Incorporation into Complex Biomolecules

This compound and its isomers are not only found as free fatty acids but are also integral components of more complex and biologically active biomolecules. These include lipopeptides, phospholipids (B1166683), and cell wall lipids, where the fatty acid moiety is crucial for the molecule's structure and function.

Constituent of Lipopeptides (e.g., Subtulene A, Laspartomycin, Glycinocins)

Several bioactive lipopeptides produced by bacteria incorporate a branched-chain unsaturated C15 fatty acid, such as this compound or a closely related isomer.

Laspartomycin: This acidic lipopeptide antibiotic, belonging to the calcium-dependent antibiotics (CDAs) family, features an unsaturated and branched C15 fatty acid tail. uu.nlresearchgate.net This fatty acid is linked to the N-terminal aspartic acid residue of the peptide core. uu.nl The hydrophobic fatty acid side chain is thought to facilitate the insertion of the molecule into the bacterial cell membrane and plays a role in its antibacterial mechanism of action. nih.gov

Glycinocins: These cyclolipopeptide antibiotics are structurally related to amphomycin. researchgate.netnih.gov Glycinocin A has been shown to have an identical structure to laspartomycin C, indicating it also contains a branched C15 fatty acid. uu.nlresearchgate.net The glycinocins differ from each other in their fatty acid components, highlighting the structural diversity that can be generated by varying the lipid tail. researchgate.net

Presence in Phospholipids and Cell Wall Lipids

Branched-chain fatty acids are important constituents of the membrane phospholipids and cell wall lipids of many bacteria, particularly Gram-positive species. capes.gov.brnih.gov These fatty acids play a critical role in maintaining the fluidity and integrity of the cell membrane. nih.govnih.govyoutube.com

In bacteria such as Staphylococcus aureus, the ratio of branched-chain to straight-chain fatty acids is a major determinant of membrane fluidity. nih.gov Phospholipids containing branched-chain fatty acids are more fluid than their straight-chain counterparts, resulting in a less ordered lipid bilayer. nih.gov The presence of C15 and C17 branched-chain fatty acids has been noted in the membrane lipids of thermophilic organisms like Bacillus stearothermophilus. capes.gov.br The incorporation of these fatty acids allows bacteria to adapt to different environmental conditions, such as temperature changes. youtube.com Furthermore, various novel glycerophospholipids and other lipid structures containing iso-C15:0 fatty acid residues have been isolated from bacteria belonging to the Bacteroidetes phylum. nih.gov

Associated Biological Activities of Related Isomers and Conjugates (Mechanistic Studies, in vitro models)

The lipopeptides and other molecules containing this compound or its isomers exhibit a range of significant biological activities. These activities are often attributed to the amphipathic nature of the molecules, where the fatty acid tail plays a crucial role in interacting with biological membranes.

Lipopeptides produced by Bacillus species, which often contain C13-C19 beta-hydroxy fatty acids, demonstrate a wide array of biological effects, including antifungal, anti-tumor, and anti-platelet properties. nih.govfrontiersin.org The structural diversity of these lipopeptides, including variations in their fatty acid chains, contributes to their varied functions. oup.com The fatty acid composition of these lipopeptides has been shown to be important for their biosurfactant activity. nih.govresearchgate.net For example, the ratio of iso to normal even-numbered fatty acids can influence the specific activity of the biosurfactant. nih.govresearchgate.net

Antimicrobial Properties (e.g., Antibacterial, Antifungal Activity)

While specific studies focusing solely on the antimicrobial properties of this compound are limited, broader research on related fatty acids provides insight into their potential activities. Fatty acids, in general, are known to exhibit antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzyme activity, and interference with cellular energy production.

For instance, studies on oleanolic acid glycosides have demonstrated fungicidal activity against a range of fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Phytophthora parasitica. mdpi.com These compounds, which are structurally different but share the common feature of being fatty acid derivatives, show that modifications to the core fatty acid structure can lead to significant biological activity. mdpi.com

One study on a triterpenoid (B12794562) saponin, 3-O-[β-D-galactopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-α-L-rhamnopyranosyl]-oleanolic acid, revealed broad-spectrum antibacterial and antifungal activities against Staphylococcus aureus, Escherichia coli, Penicillium digitatum, and Aspergillus niger. mdpi.com This highlights the potential for glycosylated fatty acids to serve as effective antimicrobial agents.

The antimicrobial efficacy of fatty acids can be influenced by their structure, such as chain length, degree of unsaturation, and the presence of functional groups. While direct evidence for this compound is not extensively documented in the provided results, the known activities of similar compounds suggest it may possess antimicrobial properties worthy of further investigation.

Table 1: Antifungal Activity of Oleanolic Acid Glycoside Derivatives

| Compound | Sclerotinia sclerotiorum | Rhizoctonia solani | Botrytis cinerea | Phytophthora parasitica Dast |

|---|---|---|---|---|

| 1 | - | More active | More active | More active |

| 2 | - | More active | More active | More active |

| 3-7 | - | More active | - | - |

Data derived from a study on the fungicidal activity of seven oleanolic acid glycosides, indicating that compounds 1 and 2 were more active against B. cinerea and P. parasitica Dast, while all compounds (1-7) exhibited more fungicidal activity against R. solani. mdpi.com

Potential as Signaling Molecules (e.g., Diffusible Signal Factors)

Research has identified a class of fatty acid signaling molecules known as diffusible signal factors (DSF). nih.gov The archetypal DSF, cis-11-methyl-2-dodecenoic acid, was first discovered in Xanthomonas campestris and belongs to a family of widely conserved quorum sensing signals in many Gram-negative bacteria. nih.gov These molecules play crucial roles in regulating various biological functions, including biofilm formation, virulence, and antibiotic resistance through intraspecies and interspecies communication. nih.gov

Given that this compound is a branched-chain unsaturated fatty acid, it shares structural similarities with the DSF family of signaling molecules. This structural resemblance suggests that it could potentially function as a signaling molecule, influencing bacterial quorum sensing systems and modulating their behavior, such as virulence and antibiotic resistance. However, direct experimental evidence for this compound acting as a DSF is yet to be established.

Other Reported Bioactivities (e.g., Antioxidant, Anti-inflammatory, Antileishmanial, Cytotoxicity in Cell Lines)

Beyond antimicrobial and signaling activities, fatty acids and their derivatives have been investigated for a range of other biological effects in non-clinical research.

Anti-inflammatory Activity: Natural products are a rich source of compounds with anti-inflammatory properties. mdpi.com For example, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), derived from Salicornia herbacea, has been shown to possess anti-inflammatory effects. researchgate.net In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 13-KODE inhibited the production of nitric oxide (NO) and suppressed the expression of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). researchgate.net The mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation and mitogen-activated protein kinase (MAPK) activation. researchgate.net Furthermore, 13-KODE was found to reduce the production of reactive oxygen species and enhance the expression of nuclear factor erythroid-2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), indicating a potential role in mitigating inflammation. researchgate.net

Antioxidant Activity: Many plant extracts rich in fatty acids and other phytochemicals have demonstrated significant antioxidant potential. nih.gov The antioxidant capacity of these extracts is often attributed to their ability to scavenge free radicals. mdpi.com While direct data on the antioxidant activity of this compound is not available in the provided search results, the general antioxidant properties of fatty acids and their presence in extracts with known antioxidant effects suggest a potential for this compound to contribute to cellular protection against oxidative stress. nih.govmdpi.com

Antileishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are needed. nih.gov Research into natural products has shown that certain fatty acids and related compounds possess antileishmanial properties. For instance, diterpene acids isolated from Copaifera oleoresins have demonstrated activity against Leishmania amazonensis. nih.gov Specifically, compounds like hydroxycopalic acid and methyl copalate were active against promastigotes, while pinifolic acid and kaurenoic acid were effective against axenic amastigotes. nih.gov These compounds were found to increase plasma membrane permeability and cause mitochondrial membrane depolarization in the parasite. nih.gov Although this compound was not directly tested in this study, the findings highlight the potential of fatty acids as a chemical class for the development of new antileishmanial drugs.

Cytotoxicity in Cell Lines: The cytotoxic potential of various chemical compounds is often evaluated against cancer cell lines. Studies on novel copper(II) complexes bearing 8-hydroxyquinoline (B1678124) derivatives have demonstrated their cytotoxic effects on the MCF-7 human breast cancer cell line. nih.gov The cytotoxicity of these complexes was found to be greater than that of the ligands alone, and the presence of a carboxylic acid group in one of the complexes enhanced its cytotoxic potential, possibly due to increased hydrogen bonding propensity. nih.gov This suggests that the presence and nature of functional groups on a molecule can significantly influence its cytotoxic activity. While this study does not directly involve this compound, it underscores the importance of molecular structure in determining biological activity, including cytotoxicity against cancer cells.

Table 2: Investigated Bioactivities of Related Fatty Acids and Derivatives

| Bioactivity | Compound/Extract | Model System | Key Findings |

|---|---|---|---|

| Anti-inflammatory | (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | RAW 264.7 macrophages | Inhibited NO, TNF-α, and IL-1β production; suppressed NF-κB and MAPK pathways. researchgate.net |

| Antileishmanial | Diterpene acids from Copaifera | Leishmania amazonensis | Active against promastigotes and amastigotes; induced membrane damage. nih.gov |

| Cytotoxicity | Copper(II) complexes with 8-hydroxyquinoline derivatives | MCF-7 breast cancer cells | Complexes showed higher cytotoxicity than ligands; a carboxylic acid group enhanced activity. nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 13-Methyltetradec-7-enoic acid. Due to the low volatility of the free acid, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis.

Derivatization Methods (e.g., Methyl Esters, Trimethylsilyl (B98337) Derivatives)

To enhance volatility and improve chromatographic behavior, this compound is typically converted into its fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester derivative prior to GC-MS analysis. wiley.comresearchgate.net

Methyl Esterification: This is the most common derivatization method for fatty acids. wiley.com It involves the conversion of the carboxylic acid group to a methyl ester. A simplified protocol can involve dissolving the fatty acid in a mixture of methanol (B129727) and a catalyst, such as acetyl chloride or sulfuric acid, and heating the mixture. researchgate.net For instance, a reaction can be conducted at 55°C for 1.5 hours using 1 N KOH in methanol for hydrolysis, followed by methylation with H₂SO₄ catalysis at the same temperature and duration. researchgate.net The resulting this compound methyl ester is then extracted into a nonpolar solvent like hexane (B92381) for injection into the GC-MS.

Trimethylsilyl (TMS) Derivatization: An alternative to methylation is the formation of a trimethylsilyl ester. This is achieved by reacting the fatty acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). This reaction replaces the active hydrogen of the carboxylic acid group with a TMS group, -(Si(CH₃)₃), which increases volatility and thermal stability.

| Derivatization Method | Reagents | Typical Conditions | Resulting Derivative |

| Methyl Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, Acetyl Chloride) | Heating (e.g., 55-100°C) | This compound methyl ester |

| Trimethylsilyl (TMS) Derivatization | BSTFA, TMCS, Pyridine | Heating (e.g., 60-70°C) | This compound, TMS ester |

Retention Time and Mass Spectral Analysis (e.g., fragment ion analysis, Direct Analysis of Daughter Ions (DADI))

Retention Time: The retention time of the this compound derivative in the gas chromatograph is a critical parameter for its identification. This time is dependent on the GC column's stationary phase, the temperature program, and the carrier gas flow rate. customs.go.jpnih.gov The use of retention indices, such as the Kovats retention index, which normalizes retention times to those of n-alkane standards, allows for more reliable inter-laboratory comparison of data. wiley.comnih.gov For branched-chain unsaturated fatty acid methyl esters, the retention index is influenced by factors such as molecular mass, the number of double bonds, and the branching position. nih.gov On a polar column like those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), the retention time of unsaturated FAMEs increases with chain length and the number of double bonds. customs.go.jp The presence of a methyl branch generally decreases the retention time compared to its straight-chain counterpart.

Mass Spectral Analysis: Following separation by the GC, the derivatized molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions provide a "fingerprint" for identification. For the methyl ester of this compound (C₁₆H₃₀O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 254.4.

Key fragment ions for fatty acid methyl esters include:

A prominent peak at m/z 74, resulting from a McLafferty rearrangement, which is characteristic of saturated FAMEs and is still present, though often less intense, in unsaturated FAMEs.

An ion at m/z 87, also resulting from cleavage near the ester group.

A series of aliphatic fragment ions separated by 14 mass units (-CH₂- groups).

The mass spectrum of the closely related isomer, 13-methyltetradec-9-enoic acid methyl ester, shows significant peaks that can be used for comparison. The location of the double bond in this compound will influence the relative abundances of the fragment ions formed by cleavage along the carbon chain.

Direct Analysis of Daughter Ions (DADI): While not as commonly referenced by this specific name in recent literature, the principle of tandem mass spectrometry (MS/MS) achieves a similar goal. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion), such as the molecular ion of derivatized this compound, is selected and then subjected to collision-induced dissociation (CID). The resulting "daughter" or "product" ions are then analyzed. This technique is invaluable for structural elucidation, particularly for pinpointing the location of the double bond and the methyl branch, as the fragmentation pattern is highly specific to the molecule's structure. Direct analysis in real time (DART) mass spectrometry is an ambient ionization technique that can rapidly generate fatty acid methyl ester ions from whole cells for mass analysis. nih.govrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful tool for analyzing less volatile compounds without the need for derivatization. shimadzu.com For this compound, reversed-phase LC using a C18 or phenyl column is a common approach. shimadzu.com The compound is separated based on its hydrophobicity, and then detected by the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for free fatty acids, detecting the deprotonated molecule [M-H]⁻. For this compound (C₁₅H₂₈O₂), this would correspond to an m/z of 239.2. LC-MS/MS can be further employed to generate specific fragment ions for unambiguous identification and quantification, even in complex biological matrices. nih.govshimadzu.com For instance, a method for short-chain fatty acids uses 3-nitrophenylhydrazine (B1228671) (3-NPH) derivatization to improve ionization and separation in LC-MS analysis. shimadzu.com

| Parameter | Description |

| LC Column | Typically reversed-phase (e.g., C18, Phenyl) |

| Mobile Phase | Gradient of aqueous solvent (e.g., water with ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile, methanol) shimadzu.com |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) for free acid ([M-H]⁻) |

| Precursor Ion (m/z) | 239.2 |

Nuclear Magnetic Resonance Spectroscopy (NMR) (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques like HMBC, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. magritek.com

¹H NMR: The proton NMR spectrum provides information on the different types of protons and their connectivity. Key expected signals for this compound include:

Olefinic protons (-CH=CH-) : A multiplet in the region of δ 5.3-5.4 ppm. nih.gov

Carboxylic acid proton (-COOH) : A broad singlet, typically downfield (>10 ppm), which may not be observed depending on the solvent and concentration.

α-Methylene protons (-CH₂-COOH) : A triplet around δ 2.3 ppm. nih.gov

Allylic protons (=CH-CH₂-) : Signals around δ 2.0 ppm. nih.gov

Methyl protons (-CH(CH₃)₂) : A doublet around δ 0.8-0.9 ppm. rsc.org

Methine proton (-CH(CH₃)₂) : A multiplet in the aliphatic region.

Methylene protons (-CH₂-) : A complex series of multiplets in the δ 1.2-1.6 ppm region. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, 15 distinct signals would be expected. Characteristic chemical shifts include: pressbooks.publibretexts.org

Carboxyl carbon (-COOH) : δ 175-180 ppm.

Olefinic carbons (-CH=CH-) : δ 125-135 ppm. oregonstate.edu

Aliphatic carbons (-CH₃, -CH₂, -CH) : δ 10-40 ppm. oregonstate.edu

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between nuclei. magritek.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to trace the connectivity of the carbon chain. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. magritek.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule and confirming the positions of the double bond and the methyl branch. magritek.com

Thin-Layer Chromatography (TLC) in Isolation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the initial separation, isolation, and assessment of purity of lipids. aocs.orgresearchgate.net For this compound, a silica (B1680970) gel plate is typically used as the stationary phase, with a nonpolar mobile phase. column-chromatography.com

A common solvent system for the separation of free fatty acids consists of a mixture of hexane, diethyl ether, and acetic acid (e.g., in a ratio of 70:30:1 v/v/v). gerli.com The acetic acid in the mobile phase ensures that the carboxylic acid group remains protonated, allowing the fatty acid to migrate up the plate. The retention factor (Rf) value depends on the polarity of the compound; less polar compounds travel further up the plate.

Visualization of the separated spots can be achieved through various methods:

Iodine Vapor : The plate is placed in a chamber containing iodine crystals. The iodine reversibly binds to the fatty acids, appearing as brown spots. seafdec.org

Potassium Permanganate (B83412) Stain : A solution of potassium permanganate will react with the double bond, leaving a yellow spot on a purple background.

Primuline (B81338) Spray : Spraying with a primuline solution and viewing under UV light reveals the lipid spots through fluorescence. gerli.com

TLC is particularly useful for monitoring the progress of a synthesis or for the initial fractionation of a complex lipid extract before further analysis by techniques like GC-MS. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the exact mass of the neutral molecule (C₁₅H₂₈O₂) can be calculated.

HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. uci.edu When coupled with LC or GC, HRMS provides an additional layer of confidence in the identification of this compound, especially in complex samples where isobaric interferences may be present. scispace.comresearchgate.net

| Ion Type | Elemental Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₅H₂₈O₂ | 240.20893 |

| [M+H]⁺ | C₁₅H₂₉O₂ | 241.21676 |

| [M+Na]⁺ | C₁₅H₂₈NaO₂ | 263.19870 |

| [M-H]⁻ | C₁₅H₂₇O₂ | 239.20166 |

Derivatives, Analogs, and Structure Activity Relationship Studies Non Clinical Research

Synthesis of Branched Unsaturated Fatty Acid Derivatives and Structural Modifications

The synthesis of derivatives of branched unsaturated fatty acids like 13-methyltetradec-7-enoic acid is a field of significant interest due to their potential applications in areas such as cosmetics and lubricants. uni-oldenburg.de General synthetic strategies for alkyl-branched fatty compounds often involve addition reactions to the carbon-carbon double bond of a more readily available unsaturated fatty acid. uni-oldenburg.de

Methods for creating such derivatives can be broadly categorized and hypothetically applied to a precursor of this compound:

Radical Additions: The addition of alkyl radicals can be a viable method for introducing branching, although this is often more efficient with terminally unsaturated fatty acids. uni-oldenburg.de

Electrophilic Additions: The use of alkyl carbenium ions, generated from alkyl chloroformates in the presence of a Lewis acid like ethylaluminum sesquichloride, can lead to well-defined alkyl-branched products in good yields. uni-oldenburg.de

Catalytic Isomerization: Clay and zeolite-catalyzed isomerization of linear unsaturated fatty acids can produce mixtures of branched-chain isomers. Zeolite-catalyzed processes, in particular, can yield a mixture of methyl-branched fatty acids. uni-oldenburg.de

Biosynthesis: In biological systems, the synthesis of branched-chain fatty acids is initiated by branched-chain and cyclic primers, followed by elongation with malonyl-coenzyme A. nih.gov The promiscuity of fatty acid synthase (FASN) allows it to utilize methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.govnih.gov The enzyme ECHDC1 has been identified as a key regulator in this process by degrading methylmalonyl-CoA, thus limiting the production of methyl-branched fatty acids. nih.govnih.gov

A hypothetical synthetic approach to derivatives of this compound could involve the use of a suitable precursor, such as a shorter-chain unsaturated fatty acid, followed by one of the above-mentioned chemical or biosynthetic methods to introduce the methyl group and extend the carbon chain.

Characterization of Lipopeptide Conjugates Containing this compound and Related Structures

Studies on daptomycin (B549167) analogs have shown that variations in the fatty acid chain, including the introduction of different alkyl groups, can modulate the antibiotic's potency, sometimes leading to activity against daptomycin-resistant strains. nih.gov The interaction of these lipopeptides with the bacterial membrane is often calcium-dependent, with the fatty acid chain facilitating the penetration of the peptide into the lipid bilayer. nih.govacs.org

The following table summarizes the structural features of some well-characterized lipopeptides and the role of their fatty acid components, providing a basis for understanding the potential characteristics of lipopeptides containing this compound.

| Lipopeptide | Fatty Acid Component(s) | Role of Fatty Acid in Biological Activity |

| Daptomycin | Decanoic acid | Essential for membrane insertion and antibacterial activity against Gram-positive bacteria. nih.govnih.gov |

| Polymyxin B | 6-methyloctanoic acid and 6-methylheptanoic acid | The branched fatty acid chain contributes to the disruption of the outer membrane of Gram-negative bacteria. mdpi.com |

| A21978C Analogs | anteiso-undecanoic acid, iso-dodecanoic acid, anteiso-tridecanoic acid | The length and branching of the fatty acid chain influence the extent of penetration into the lipid bilayer and overall toxicity. nih.govacs.org |

| Ultrashort Cationic Lipopeptides (USCLs) | Varied straight-chain and branched fatty acids | The fatty acid chain length and branching affect the balance between antimicrobial activity and hemolytic activity. mdpi.com |

This table is based on data from analogous compounds due to a lack of direct research on lipopeptides containing this compound.

Comparative Analysis of Positional and Geometric Isomers for Biological Activities

The biological functions of unsaturated fatty acids are profoundly influenced by the position and geometry (cis/trans) of their double bonds. rsc.orgnih.gov These structural features determine how the fatty acid is incorporated into cell membranes and its subsequent role in cellular processes. acs.org While a direct comparative analysis of the biological activities of positional and geometric isomers of this compound has not been reported, studies on other unsaturated fatty acids provide a strong basis for inferring potential differences.

Positional Isomerism: The location of the double bond along the fatty acid chain can affect its metabolic fate and biological effects. For example, oleic acid (a Δ9 isomer) and vaccenic acid (a Δ11 isomer) are both C18:1 fatty acids but have distinct metabolic roles. sciex.com In the context of branched fatty acid esters of hydroxy fatty acids (FAHFAs), the position of the branch point has been shown to influence their biological actions, with some isomers being more effective at potentiating glucose-stimulated insulin (B600854) secretion and others exhibiting stronger anti-inflammatory effects. nih.gov

Geometric Isomerism: The cis and trans configuration of the double bond significantly alters the three-dimensional shape of the fatty acid, which in turn affects the fluidity and properties of cell membranes. acs.org Most naturally occurring unsaturated fatty acids in eukaryotes have cis double bonds, which introduce a kink in the hydrocarbon chain. nih.gov Trans fatty acids, which are more linear, can be produced by microbial biohydrogenation in ruminants or through industrial processes. core.ac.uk The different geometries of cis and trans isomers lead to variations in their physical properties, such as melting points, and their incorporation into phospholipids (B1166683), which can impact membrane function. acs.org

Advanced analytical techniques, such as mass spectrometry-based methods, are crucial for the structural elucidation of fatty acid isomers, enabling the differentiation of both positional and geometric isomers. nih.govsciex.com

The following table outlines the potential implications of isomerism on the biological activity of a hypothetical this compound, based on general principles observed in other unsaturated fatty acids.

| Isomeric Feature | Potential Impact on Biological Activity (based on analogous compounds) |

| Positional Isomerism (e.g., varying the position of the double bond from C-7) | Could alter substrate specificity for enzymes involved in lipid metabolism, potentially leading to different downstream signaling effects or incorporation into different lipid species. sciex.comnih.gov |

| Geometric Isomerism (e.g., cis vs. trans at the C-7 double bond) | A cis isomer would likely have a lower melting point and increase membrane fluidity compared to a trans isomer. This could affect membrane protein function and cellular signaling pathways. acs.orgnih.gov |

This table presents hypothetical impacts based on established principles for other fatty acid isomers, as direct comparative studies on this compound isomers are not available.

Future Research Directions and Potential Applications in Biotechnology

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of 13-Methyltetradec-7-enoic acid is presumed to follow the general principles of branched-chain and unsaturated fatty acid synthesis in bacteria. However, the precise enzymatic machinery and regulatory networks governing its formation remain to be elucidated.

The foundational steps likely involve the fatty acid synthase (FAS) II system, which is prevalent in bacteria. nih.gov The synthesis of the branched-chain precursor, isobutyryl-CoA, is typically derived from the branched-chain amino acid valine. plos.orgnih.gov This precursor is then utilized by β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) to initiate fatty acid synthesis, in place of the usual acetyl-CoA starter unit for straight-chain fatty acids. nih.gov Subsequent elongation cycles, catalyzed by the FAS II complex, would extend the carbon chain.

Future research should focus on identifying and characterizing the specific desaturase(s) and other key enzymes involved in the biosynthesis of this molecule. Understanding the regulatory mechanisms, such as feedback inhibition and transcriptional control that govern the expression and activity of these enzymes, will be crucial for any attempts at metabolic engineering.

Metabolic Engineering and Synthetic Biology for Enhanced Production

The microbial production of tailored fatty acids, including BCFAs, is a rapidly advancing field of metabolic engineering and synthetic biology. researchgate.netnih.gov The elucidation of the biosynthetic pathway for this compound will pave the way for its enhanced production in microbial hosts like Escherichia coli or Saccharomyces cerevisiae.

Several strategies can be envisioned for boosting the production of this specific fatty acid. Overexpression of the key enzymes in the biosynthetic pathway, including the specific desaturase and the components of the FAS system, would be a primary approach. Furthermore, engineering the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) to have a higher specificity for the isobutyryl-CoA precursor could channel more metabolic flux towards branched-chain fatty acid synthesis. nih.gov

To increase the pool of the isobutyryl-CoA precursor, the upstream pathway for valine biosynthesis could be engineered. Concurrently, blocking competing metabolic pathways, such as the degradation of fatty acids via β-oxidation (e.g., by deleting the fadD gene in E. coli), would prevent the loss of the final product. researchgate.net The introduction of heterologous thioesterases with a preference for C15 acyl-ACP substrates could also enhance the release of the free fatty acid from the FAS machinery. frontiersin.org

Table 1: Potential Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target Gene/Pathway | Rationale | Anticipated Outcome |

| Pathway Upregulation | Genes encoding the specific Δ7-desaturase and FAS II components | Increase the catalytic capacity for the synthesis of the target molecule. | Higher conversion of precursors to this compound. |

| Precursor Supply Enhancement | Genes of the valine biosynthesis pathway | Increase the availability of the isobutyryl-CoA starter unit. | Increased flux towards branched-chain fatty acid synthesis. |

| Substrate Channeling | Engineered β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) | Improve the specificity for isobutyryl-CoA over acetyl-CoA. | Higher proportion of branched-chain fatty acids among total fatty acids. |

| Product Preservation | Deletion of fatty acid degradation genes (e.g., fadD) | Prevent the breakdown of the synthesized this compound. | Increased accumulation of the final product. |

| Product Release | Heterologous thioesterases with C15 specificity | Enhance the release of the C15 fatty acid from the FAS complex. | Increased yield of free this compound. |

Discovery of New Biological Activities and Mechanistic Insights

While direct studies on the biological activities of this compound are scarce, research on its saturated analog, 13-methyltetradecanoic acid (13-MTD), offers compelling directions for future investigations. 13-MTD has been shown to possess potent anti-cancer properties, inducing apoptosis in various human cancer cell lines, including T-cell lymphoma and bladder cancer. wikipedia.orgnih.govnih.govplos.org The mechanism of action involves the downregulation of the pro-survival protein p-AKT and the activation of caspase-3, a key executioner of apoptosis. nih.govplos.org It is plausible that this compound shares similar or even enhanced pro-apoptotic activities, a hypothesis that warrants rigorous testing.

The presence of a double bond in the fatty acid chain can significantly influence its biological properties. For instance, unsaturated fatty acids are known to modulate membrane fluidity and can be precursors to various signaling molecules. wikipedia.org Therefore, this compound might exhibit unique effects on cell membrane dynamics and signaling pathways that differ from its saturated counterpart.

Future research should systematically screen this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. Mechanistic studies will be essential to understand how this molecule interacts with cellular targets and elicits its effects.

Table 2: Reported Biological Activities of 13-Methyltetradecanoic Acid (13-MTD)

| Cancer Cell Line | Observed Effect | Key Molecular Targets/Pathways | Reference |

| T-cell non-Hodgkin's lymphoma (T-NHL) | Inhibition of proliferation, induction of apoptosis | Downregulation of p-AKT, activation of caspase-3 | nih.govplos.org |

| Human bladder cancer | Inhibition of cellular proliferation and viability, induction of apoptosis | Downregulation of Bcl-2, upregulation of Bax, mitochondrial dysfunction, regulation of AKT and MAPK pathways | wikipedia.orgnih.gov |

Development of Advanced Analytical Biomarkers for Environmental Monitoring and Microbial Ecology

Branched-chain fatty acids are characteristic components of the cell membranes of many bacterial species and their profiles can serve as chemotaxonomic markers for microbial identification and community analysis. nih.gov The specific structure of this compound, with its unique combination of branching and unsaturation, suggests its potential as a highly specific biomarker for certain microbial populations.

In environmental microbiology, fatty acid profiling is a well-established technique for assessing microbial community structure and biomass. The detection and quantification of this compound in environmental samples (e.g., soil, water, sediment) could indicate the presence and abundance of specific, yet-to-be-identified microbial taxa. This could be particularly valuable in microbial ecology studies for tracking microbial population dynamics in response to environmental changes or contamination.

Furthermore, some fatty acid-based molecules, such as the diffusible signal factor (DSF) family of 2-enoic acids, act as quorum sensing signals that regulate virulence and biofilm formation in pathogenic bacteria. nih.gov It is conceivable that this compound or its derivatives could function as signaling molecules in microbial communication. Future research should explore the distribution of this fatty acid across different microbial species and its potential role as a biomarker for specific microbial groups or activities in various ecosystems.

Exploration in Bioremediation and Industrial Biotechnology

The unique physicochemical properties of branched-chain and unsaturated fatty acids make them attractive targets for industrial biotechnology. BCFAs, for example, have lower melting points and better cold-flow properties than their straight-chain counterparts, making them valuable precursors for the production of advanced biofuels and lubricants. nih.gov The introduction of a double bond in this compound would further lower its melting point, potentially enhancing these desirable properties.

In the realm of bioremediation, microorganisms that produce biosurfactants, often containing fatty acid moieties, play a crucial role in the breakdown of hydrocarbon pollutants from oil spills. epa.govnih.govresearchgate.net The amphipathic nature of this compound suggests that it could be a component of such biosurfactants, aiding in the emulsification and subsequent degradation of hydrophobic contaminants. The ability of certain bacteria to degrade hydrocarbons is well-documented, and the fatty acids they produce are integral to this process. epa.gov

Future research should investigate the potential of microorganisms that produce this compound for applications in bioremediation. Furthermore, the development of robust microbial cell factories for the high-level production of this and other tailored fatty acids could open up new avenues for the sustainable production of high-value chemicals and materials.

Q & A

Q. How to ensure compliance with safety guidelines during in vivo experiments?

- Methodological Answer : Follow OECD 423 guidelines for acute toxicity testing. Document animal welfare metrics (e.g., body weight, behavioral changes). For chemical handling, reference SDS Section 2 (non-hazardous classification per EU 1272/2008) but still use PPE as a precaution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.